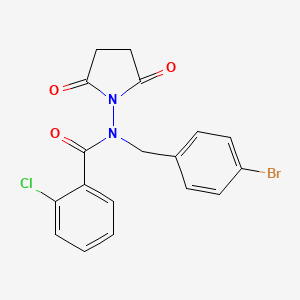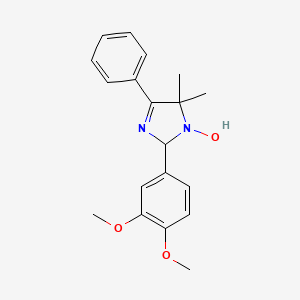
3-methyl-2,6-diphenyl-4-propyl-4-piperidinol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-methyl-2,6-diphenyl-4-propyl-4-piperidinol, also known as MDPV, is a synthetic cathinone that belongs to the class of psychoactive substances known as "bath salts." MDPV was first synthesized in the 1960s and has gained popularity in recent years due to its stimulant effects and potential for abuse. In
作用機序
3-methyl-2,6-diphenyl-4-propyl-4-piperidinol acts as a reuptake inhibitor of dopamine and norepinephrine, leading to an increase in their levels in the brain. This increase in neurotransmitter levels is responsible for the stimulant effects of 3-methyl-2,6-diphenyl-4-propyl-4-piperidinol. 3-methyl-2,6-diphenyl-4-propyl-4-piperidinol also has some affinity for serotonin transporters, although its effects on this neurotransmitter are less well understood.
Biochemical and Physiological Effects
3-methyl-2,6-diphenyl-4-propyl-4-piperidinol has been shown to have a range of biochemical and physiological effects on the body. These effects include increased heart rate and blood pressure, decreased appetite, and increased alertness and energy. 3-methyl-2,6-diphenyl-4-propyl-4-piperidinol has also been shown to have potential neurotoxic effects, particularly on dopamine neurons.
実験室実験の利点と制限
3-methyl-2,6-diphenyl-4-propyl-4-piperidinol has several advantages for use in lab experiments, including its potency and selectivity for dopamine and norepinephrine transporters. However, there are also several limitations to using 3-methyl-2,6-diphenyl-4-propyl-4-piperidinol in experiments, including its potential for abuse and the difficulty in controlling dosages and exposure levels.
将来の方向性
There are several future directions for research on 3-methyl-2,6-diphenyl-4-propyl-4-piperidinol. One area of interest is the potential for 3-methyl-2,6-diphenyl-4-propyl-4-piperidinol to be used as a treatment for certain neurological disorders, such as attention deficit hyperactivity disorder (ADHD) or Parkinson's disease. Another area of interest is the development of new synthetic cathinones with improved safety profiles and therapeutic potential. Finally, there is a need for further research into the long-term effects of 3-methyl-2,6-diphenyl-4-propyl-4-piperidinol use on the brain and body.
Conclusion
In conclusion, 3-methyl-2,6-diphenyl-4-propyl-4-piperidinol is a synthetic cathinone that has gained popularity in recent years due to its stimulant effects and potential for abuse. It acts as a reuptake inhibitor of dopamine and norepinephrine, leading to an increase in their levels in the brain. 3-methyl-2,6-diphenyl-4-propyl-4-piperidinol has been the subject of extensive scientific research, particularly in the field of neuroscience, and has several advantages and limitations for use in lab experiments. There are several future directions for research on 3-methyl-2,6-diphenyl-4-propyl-4-piperidinol, including its potential as a treatment for neurological disorders and the development of new synthetic cathinones with improved safety profiles and therapeutic potential.
合成法
3-methyl-2,6-diphenyl-4-propyl-4-piperidinol can be synthesized using a variety of methods, including the Leuckart reaction and the Friedel-Crafts reaction. The Leuckart reaction involves the reduction of a ketone to an amine using formic acid and ammonium formate. The Friedel-Crafts reaction involves the reaction of a ketone with an aromatic compound in the presence of a Lewis acid catalyst. Both methods have been used to synthesize 3-methyl-2,6-diphenyl-4-propyl-4-piperidinol, with varying degrees of success.
科学的研究の応用
3-methyl-2,6-diphenyl-4-propyl-4-piperidinol has been the subject of extensive scientific research, particularly in the field of neuroscience. Studies have investigated the effects of 3-methyl-2,6-diphenyl-4-propyl-4-piperidinol on dopamine and serotonin transporters, as well as its potential for abuse and addiction. 3-methyl-2,6-diphenyl-4-propyl-4-piperidinol has also been used as a research tool to study the effects of psychoactive substances on the brain.
特性
IUPAC Name |
3-methyl-2,6-diphenyl-4-propylpiperidin-4-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO/c1-3-14-21(23)15-19(17-10-6-4-7-11-17)22-20(16(21)2)18-12-8-5-9-13-18/h4-13,16,19-20,22-23H,3,14-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNIGRARLURFSQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1(CC(NC(C1C)C2=CC=CC=C2)C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{2,4-dioxo-5-[(1-phenyl-1H-pyrrol-2-yl)methylene]-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide](/img/structure/B5137631.png)

![5-acetyl-2-{[2-(3,4-dimethylphenyl)-2-oxoethyl]thio}-6-methyl-4-(1-naphthyl)-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5137646.png)
![1-[(5-bromo-2-furyl)methyl]-4-phenylpiperazine](/img/structure/B5137651.png)
![4-[3-(4-isopropylphenoxy)propyl]morpholine oxalate](/img/structure/B5137656.png)
![methyl 1-[4-(ethoxycarbonyl)phenyl]-4-(2-furylmethylene)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B5137659.png)
![N-(3-bromophenyl)-2-[3-(2,5-dimethylphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5137670.png)
![3-(2,4-dichlorophenyl)-N-[4-(1-piperidinyl)phenyl]acrylamide](/img/structure/B5137681.png)
![2-(2-chloro-6-fluorophenyl)-N-(4-{[(3-ethoxypropyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5137687.png)
![1-acetyl-17-(2-chloro-5-nitrophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5137707.png)

![2-(4-chloro-2-methylphenoxy)-N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]acetamide](/img/structure/B5137725.png)
